molecular formula C13H9BrF2O B3300350 1-Benzyloxy-4-bromo-2,5-difluorobenzene CAS No. 901238-24-2

1-Benzyloxy-4-bromo-2,5-difluorobenzene

Cat. No.: B3300350
CAS No.: 901238-24-2
M. Wt: 299.11 g/mol
InChI Key: AMCJPMDOXRAQCK-UHFFFAOYSA-N
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Description

Strategic Positioning of Polyfluorinated Aryl Ethers in Contemporary Organic Synthesis

Polyfluorinated aryl ethers are crucial components in the development of high-performance materials and biologically active compounds. The incorporation of fluorine atoms into aryl ethers can significantly enhance properties such as thermal stability, solvent resistance, and metabolic stability. mdpi.com These characteristics make fluorinated poly(aryl ethers) and related structures valuable in the aerospace, petrochemical, and pharmaceutical industries. mdpi.com The synthesis of these molecules often involves nucleophilic aromatic substitution (SNAr) reactions on highly activated aryl monomers. nih.govresearchgate.net The development of efficient synthetic routes, including metal-free and organocatalyzed methods, has expanded the accessibility and application of this important class of compounds. nih.govfigshare.com

Importance of Bromine and Fluorine Co-substitution in Directing Aromatic Reactivity

The simultaneous presence of bromine and fluorine atoms on an aromatic ring imparts a unique and highly useful reactivity profile. Fluorine, being the most electronegative element, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. youtube.com Conversely, the bromine atom serves as a versatile handle for a different set of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). organic-chemistry.orgnih.gov

Retrosynthetic Analysis of 1-Benzyloxy-4-bromo-2,5-difluorobenzene as a Versatile Synthetic Synthon

A retrosynthetic analysis of this compound highlights its utility as a strategic building block, or synthon. The molecule can be conceptually disconnected at the benzylic ether linkage, leading back to two simpler precursors: 4-bromo-2,5-difluorophenol (B1276729) and a benzyl (B1604629) halide, such as benzyl bromide. This disconnection corresponds to a standard Williamson ether synthesis.

Retrosynthetic Pathway:

  • Target Molecule: this compound
  • Disconnection (C-O bond): This suggests an ether synthesis.
  • Precursors: 4-bromo-2,5-difluorophenol and Benzyl bromide. chemicalbook.com
  • This synthetic route is practical as 4-bromo-2,5-difluorophenol itself can be derived from commercially available starting materials like 1,4-dibromo-2,5-difluorobenzene (B1294941). chemicalbook.com

    As a synthon, this compound offers two primary points for modification. The bromo-substituent allows for the introduction of various aryl, alkyl, or functional groups via cross-coupling chemistry. The difluorinated aromatic ring, activated for nucleophilic attack, can undergo substitution, and the benzyloxy group can serve as a protecting group for the phenol, which can be cleaved at a later synthetic stage to reveal a hydroxyl group for further functionalization.

    Overview of Research Trajectories for Multifunctional Halogenated Aromatics

    Research involving multifunctional halogenated aromatics continues to expand, driven by the demand for novel materials and complex, biologically active molecules. nih.gov Current trends focus on developing more efficient, selective, and sustainable methods for their synthesis and subsequent functionalization. nih.gov This includes the use of advanced catalytic systems, such as copper- and palladium-based catalysts, to perform challenging cross-coupling reactions under milder conditions. organic-chemistry.orgnih.gov

    There is also significant interest in exploring the unique biological activities of polyhalogenated compounds. nih.govmdpi.com The specific arrangement of different halogens on an aromatic scaffold can fine-tune a molecule's interaction with biological targets, leading to the discovery of new pharmaceuticals and agrochemicals. nbinno.comnih.gov Furthermore, these compounds are pivotal intermediates in the synthesis of materials with specific electronic and optical properties, such as liquid crystals and organic light-emitting diodes (OLEDs). nbinno.com The future of this field will likely involve the integration of computational studies to predict reactivity and properties, alongside the development of novel synthetic methodologies to access increasingly complex and functionalized halogenated aromatic structures.

    Chemical and Physical Properties of this compound

    PropertyValue
    CAS Number 901238-24-2
    Molecular Formula C₁₃H₉BrF₂O
    Molecular Weight 299.11 g/mol
    Purity ≥97.0%

    Properties

    IUPAC Name

    1-bromo-2,5-difluoro-4-phenylmethoxybenzene
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H9BrF2O/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AMCJPMDOXRAQCK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H9BrF2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40728776
    Record name 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40728776
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    299.11 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    901238-24-2
    Record name 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40728776
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies for 1 Benzyloxy 4 Bromo 2,5 Difluorobenzene and Precursors

    Strategies for Regioselective Functionalization of Difluorobenzene Scaffolds

    The synthesis of specifically substituted difluorobenzene derivatives like 1-benzyloxy-4-bromo-2,5-difluorobenzene is a significant challenge due to the need to control the position of incoming functional groups. The two fluorine atoms on the aromatic ring influence its reactivity and the orientation of subsequent substitutions. Therefore, chemists employ a range of regioselective functionalization strategies to build the desired molecular architecture. nih.govresearchgate.netrsc.orgnih.gov These methods are designed to overcome the statistical placement of substituents and direct functional groups to specific carbons on the ring.

    Directed ortho-Metalation and Halogen-Metal Exchange Approaches

    Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination positions the highly basic alkyllithium (such as n-butyllithium) to selectively remove a proton from the adjacent ortho position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a new substituent exclusively at that ortho-position. organic-chemistry.org Functional groups like ethers, amides, and even halogens can act as DMGs. wikipedia.orgbaranlab.org

    In the context of difluorobenzene scaffolds, a pre-existing benzyloxy group could serve as a DMG. However, a more common and highly relevant strategy for precursors of the target molecule involves halogen-metal exchange. This process is particularly useful when a bromine or iodine atom is already present on the ring. The reaction of an aryl halide with an organolithium reagent (typically at low temperatures, such as -78°C) can result in the exchange of the halogen atom for the lithium atom. This process is often faster than deprotonation, especially for aryl bromides and iodides. uwindsor.ca

    A key precursor, 1,4-dibromo-2,5-difluorobenzene (B1294941), can be selectively functionalized using this approach. By treating it with one equivalent of n-butyllithium, a single bromine atom undergoes halogen-metal exchange to form 4-bromo-2,5-difluorophenyllithium. This organometallic intermediate can then be trapped with an appropriate electrophile to install a functional group at the C1 position.

    Table 1: Halogen-Metal Exchange on 1,4-Dibromo-2,5-difluorobenzene

    Reagents Electrophile Product Conditions Yield Reference
    n-Butyllithium Carbon Dioxide (CO₂) 4-Bromo-2,5-difluorobenzoic acid Diethyl ether, -78°C to RT 97% chemicalbook.com

    Electrophilic Aromatic Bromination and its Regiocontrol

    Electrophilic aromatic substitution is a fundamental reaction for functionalizing benzene (B151609) rings. libretexts.org In the case of electrophilic bromination, a source of electrophilic bromine (Br⁺), often generated from molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃) or using reagents like N-bromosuccinimide (NBS), attacks the electron-rich aromatic ring. libretexts.orgnih.gov

    The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. For a potential precursor such as 1-benzyloxy-2,5-difluorobenzene, the substituents are:

    Benzyloxy group (-OCH₂Ph): A strongly activating, ortho-, para-directing group due to the resonance-donating ability of the oxygen atom.

    Fluorine atoms (-F): Deactivating via induction but ortho-, para-directing through resonance.

    When these effects are combined, the powerful activating and directing effect of the benzyloxy group dominates. The position para to the benzyloxy group (C4) is sterically accessible and electronically activated, making it the most likely site for bromination. The ortho positions (C2 and C6, though C2 is already substituted) are also activated, but the C4 position often reacts preferentially. Theoretical and experimental studies confirm that electron-donating groups strongly direct bromination to the ortho and para positions. ugent.bersc.org

    Table 2: Common Reagents for Electrophilic Aromatic Bromination

    Brominating Agent Catalyst/Solvent Typical Substrates Reference
    Bromine (Br₂) Ferric Chloride (FeCl₃) or Iron (Fe) Activated and deactivated arenes google.com
    N-Bromosuccinimide (NBS) Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) Activated arenes and heterocycles nih.gov

    Nucleophilic Aromatic Substitution (SNAr) for Benzyloxy Introduction on Fluorinated Aromatics

    Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto electron-deficient aromatic rings. wikipedia.orgbyjus.com Unlike the more common electrophilic substitutions, SNAr involves the attack of a nucleophile on the ring to displace a leaving group, typically a halide. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

    The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction. Fluorine atoms are highly effective EWGs, making polyfluorinated aromatic compounds excellent substrates for SNAr. researchgate.net

    To introduce the benzyloxy group via SNAr, benzyl (B1604629) alcohol is used as the nucleophile. However, since alcohols are weak nucleophiles, they must first be deprotonated by a base to form the much more nucleophilic benzyl alkoxide (PhCH₂O⁻). Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation without interfering with the nucleophile. Generally, this reaction does not require transition metal catalysis.

    Table 3: Typical Conditions for SNAr with Alcohol Nucleophiles

    Base Solvent Temperature Range Substrate Requirement
    Sodium Hydride (NaH) DMF, THF 0°C to reflux Activated aryl halide/sulfonate
    Potassium Carbonate (K₂CO₃) DMF, Acetonitrile Room temperature to reflux Highly activated aryl halide

    The efficiency and regioselectivity of the SNAr reaction are highly dependent on the substitution pattern of the fluorine atoms. For the reaction to proceed efficiently, the leaving group (in this case, a fluorine atom) must be positioned ortho or para to at least one other strong electron-withdrawing group. byjus.comresearchgate.net This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.

    Consider a hypothetical precursor like 1-bromo-2,4,5-trifluorobenzene (B152817).

    The fluorine at C4 is para to the fluorine at C1 and ortho to the fluorine at C5.

    The fluorine at C2 is ortho to the bromine at C1 and the fluorine at C1.

    The fluorine at the C4 position is arguably the most activated towards nucleophilic attack because it benefits from the stabilizing effects of two other halogens in ortho and para positions. Therefore, reacting 1-bromo-2,4,5-trifluorobenzene with potassium benzylate would likely lead to the selective displacement of the C4 fluorine, yielding the target molecule, this compound.

    Diazotization and Sandmeyer Reactions for Bromine Introduction in Fluorinated Anilines

    An alternative and powerful strategy for introducing a bromine atom onto a fluorinated ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This method transforms an aromatic amino group into a bromine via a two-step process. researchgate.net It is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic halogenation. organic-chemistry.org

    The process begins with the diazotization of a suitable fluorinated aniline (B41778) precursor, such as 4-benzyloxy-2,5-difluoroaniline. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HBr or HCl) at low temperatures (0–5°C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). researchgate.net

    In the second step, the diazonium salt is treated with a solution of copper(I) bromide (CuBr). wikipedia.orgresearchgate.net The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom with the evolution of nitrogen gas. wikipedia.org This reaction is known for its reliability and broad scope. nih.gov

    Table 4: General Conditions for a One-Pot Diazotization-Sandmeyer Bromination

    Step Reagents Solvent Temperature Role Reference
    Diazotization Aryl Amine, NaNO₂, HBr Water/Acid 0–5 °C Forms diazonium salt researchgate.netnih.gov

    Advanced Synthetic Sequences and Process Optimization

    The efficient synthesis of this compound relies on carefully designed multi-step sequences and the optimization of reaction conditions to maximize yield and purity while minimizing environmental impact.

    Multi-Step Synthesis Design and Intermediate Purification

    A common synthetic route to this compound originates from the commercially available precursor, 1,4-dibromo-2,5-difluorobenzene. This multi-step process involves the selective conversion of one of the bromine atoms to a hydroxyl group, followed by etherification.

    The initial step is the transformation of 1,4-dibromo-2,5-difluorobenzene to 4-bromo-2,5-difluorophenol (B1276729). This can be achieved through a nucleophilic aromatic substitution reaction. A typical procedure involves the reaction of 1,4-dibromo-2,5-difluorobenzene with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system. The purification of the resulting 4-bromo-2,5-difluorophenol intermediate is critical and is often accomplished through techniques such as recrystallization or column chromatography to remove any unreacted starting material and isomeric byproducts.

    The subsequent and final step is the etherification of 4-bromo-2,5-difluorophenol to yield the target compound, this compound. This is typically accomplished via the Williamson ether synthesis. wikipedia.org In this SN2 reaction, the phenoxide ion, generated by treating 4-bromo-2,5-difluorophenol with a base like potassium carbonate or sodium hydride, acts as a nucleophile and displaces the halide from benzyl bromide. wikipedia.org

    The purification of the final product, this compound, is crucial to remove any remaining reactants, the base, and any byproducts. Common purification methods include liquid-liquid extraction to remove water-soluble impurities, followed by column chromatography on silica (B1680970) gel to isolate the pure ether. The choice of eluent for chromatography is determined by the polarity of the compound and is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

    A representative multi-step synthesis is outlined below:

    Step 1: Synthesis of 4-bromo-2,5-difluorophenol

    ReactantReagentSolventTemperature (°C)Reaction Time (h)Purification Method
    1,4-Dibromo-2,5-difluorobenzeneNaOHWater/DioxaneReflux4-6Acidification, Extraction, Recrystallization

    Step 2: Synthesis of this compound

    ReactantReagentBaseSolventTemperature (°C)Reaction Time (h)Purification Method
    4-Bromo-2,5-difluorophenolBenzyl bromideK₂CO₃Acetone or DMFReflux6-12Extraction, Column Chromatography

    Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

    Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The Williamson ether synthesis is particularly amenable to microwave heating. The use of microwave irradiation can significantly reduce the reaction time for the synthesis of this compound from hours to mere minutes. sacredheart.edu This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. sacredheart.edu

    In a typical microwave-assisted procedure, 4-bromo-2,5-difluorophenol, benzyl bromide, and a base such as potassium carbonate are mixed in a suitable solvent (often a polar aprotic solvent like DMF or even under solvent-free conditions) in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a short period. This method not only accelerates the reaction but can also lead to cleaner reactions with fewer side products. researchgate.net The efficiency of microwave-assisted synthesis has been shown to increase ether yields from a range of 6-29% in conventional heating to 20-55% under microwave conditions. wikipedia.org

    Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

    ParameterConventional HeatingMicrowave-Assisted Synthesis
    Reaction Time Several hoursMinutes sacredheart.edu
    Energy Consumption HighLow
    Yield Often moderateGenerally higher wikipedia.org
    Side Reactions More prevalentOften reduced researchgate.net

    Green Chemistry Approaches in this compound Synthesis

    The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be implemented.

    One key area is the use of more environmentally benign solvents. Traditional solvents for Williamson ether synthesis, such as dimethylformamide (DMF) and acetonitrile, have toxicity concerns. Greener alternatives include the use of propylene (B89431) carbonate or even water, especially when combined with phase-transfer catalysts or surfactants. chemsrc.comresearchgate.net Solvent-free conditions, where the reactants are mixed with a solid base, also represent a significant green improvement. researchgate.net

    The choice of base is another important consideration. Strong, hazardous bases like sodium hydride can be replaced with milder and safer alternatives such as potassium carbonate or sodium bicarbonate. researchgate.net

    Furthermore, the development of catalytic methods for etherification can reduce the amount of waste generated. While the Williamson synthesis is not catalytic in itself, research into catalytic etherification processes is ongoing. The use of recyclable catalysts is a key goal in green chemistry.

    Key Green Chemistry Considerations for Ether Synthesis

    PrincipleApplication in this compound Synthesis
    Safer Solvents and Auxiliaries Replacing traditional solvents with greener alternatives like propylene carbonate or water. chemsrc.com
    Design for Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net
    Use of Renewable Feedstocks While not directly applicable to the core structure, the benzyl group could potentially be derived from renewable sources.
    Reduce Derivatives Designing the synthesis to avoid unnecessary protection and deprotection steps.
    Catalysis Exploring catalytic alternatives to stoichiometric reagents.

    Chemical Reactivity and Transformation Pathways of 1 Benzyloxy 4 Bromo 2,5 Difluorobenzene

    Palladium-Catalyzed Cross-Coupling Reactions

    Palladium catalysis is a cornerstone of modern synthetic chemistry, and 1-Benzyloxy-4-bromo-2,5-difluorobenzene is an adept participant in several such transformations. The presence of the bromine atom provides a reactive handle for oxidative addition to a palladium(0) center, initiating the catalytic cycle. The benzyloxy and difluoro substituents, in turn, influence the electronic properties and reactivity of the aryl ring.

    Suzuki-Miyaura Coupling for C-C Bond Formation

    The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base.

    The reactivity of this compound in Suzuki-Miyaura coupling allows for its reaction with a diverse range of arylboronic acids. The electronic nature of the boronic acid can influence the reaction efficiency. Electron-rich arylboronic acids tend to react readily, while electron-deficient ones may require more forcing conditions or specialized catalyst systems.

    The choice of ligand is critical in modulating the activity and stability of the palladium catalyst. For the coupling of substrates like this compound, phosphine (B1218219) ligands are commonly employed. Ligands such as SPhos have been shown to be highly effective for the coupling of unactivated aryl chlorides and bromides, even at low catalyst loadings. researchgate.net The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

    Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

    EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
    1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092
    24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane10095
    34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8085
    42-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME9088

    Note: The data in this table are illustrative and based on typical conditions reported for similar substrates. Actual results may vary.

    The synthesis of molecules containing multiple fluorine atoms or heterocyclic moieties is of great interest in medicinal chemistry and materials science. This compound can be effectively coupled with fluorinated and heteroaromatic boronic acids. For instance, its reaction with 4-fluorophenylboronic acid can lead to the formation of a trifluorinated biaryl system. Similarly, coupling with heteroaromatic boronic acids, such as those derived from pyridine, thiophene, or pyrazole, provides access to complex heterocyclic structures. The reaction conditions may need to be optimized for these specific substrates, potentially requiring more active catalysts or higher reaction temperatures to achieve good yields.

    Sonogashira Coupling for Alkynyl Group Introduction

    The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction of this compound with various terminal alkynes provides a direct route to the corresponding alkynyl-substituted difluorobenzene derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including polymers and pharmaceuticals. The reaction generally proceeds under mild conditions and exhibits good functional group tolerance.

    Table 2: Representative Sonogashira Coupling of this compound

    EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
    1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6090
    2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiPEADMF7088
    31-HexynePdCl₂(dppf) (2)CuI (4)PiperidineToluene8085
    4Propargyl alcoholPd(OAc)₂ (2) / SPhos (4)CuI (5)K₂CO₃Acetonitrile6582

    Note: This table presents typical reaction conditions and yields for Sonogashira couplings of similar aryl bromides.

    Stille and Negishi Coupling Strategies

    The Stille and Negishi couplings offer alternative strategies for C-C bond formation. The Stille coupling utilizes organostannanes as the coupling partners, which are often highly reactive but raise toxicity concerns due to the tin byproducts. The Negishi coupling, on the other hand, employs organozinc reagents, which are generally more reactive than organoboranes and can be prepared from a wider range of precursors. nih.gov

    Buchwald-Hartwig Amination for C-N Bond Formation

    The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.

    This compound can serve as the aryl halide component in this reaction, coupling with a variety of primary and secondary amines. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing excellent results. The base, typically a strong one like sodium tert-butoxide or lithium bis(trimethylsilyl)amide, plays a key role in the catalytic cycle. The reaction of this compound with anilines, alkylamines, or heterocylic amines provides access to a wide range of N-arylated products.

    Table 3: Illustrative Buchwald-Hartwig Amination of this compound

    EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
    1Aniline (B41778)Pd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10093
    2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11089
    3BenzylaminePdCl₂(Amphos) (3)-LHMDSTHF8087
    4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃1,4-Dioxane10085

    Note: The data presented are representative examples based on established protocols for Buchwald-Hartwig amination of aryl bromides.

    Article on the Chemical Reactivity of this compound Unattainable Due to Lack of Specific Research Data

    Despite a comprehensive search of scientific literature and chemical databases, the generation of a detailed article focusing solely on the chemical reactivity and transformation pathways of this compound, as per the requested outline, is not possible at this time. The available information is insufficient to provide a thorough, informative, and scientifically accurate account of its specific reactions.

    Searches have confirmed the existence and commercial availability of this compound, with its identity verified by CAS number 901238-24-2. bldpharm.comchemsrc.com However, detailed studies on its chemical behavior, particularly concerning Nucleophilic Aromatic Substitution (SNAr), Halogen-Metal Exchange, and Electrophilic Aromatic Substitution (EAS), are not present in the accessible scientific literature.

    Without specific experimental data, reaction examples, and mechanistic investigations for this compound, any attempt to create the requested article would be based on speculation and extrapolation from related compounds, thereby violating the core instruction to rely on scientifically accurate and specific content.

    Therefore, until dedicated research on the chemical reactivity of this compound is published and becomes publicly available, the creation of the requested article with the specified level of detail and accuracy is not feasible.

    Reductive Dehalogenation Strategies and Selective Debromination

    Reductive dehalogenation is a crucial transformation in organic synthesis, allowing for the removal of a halogen atom and its replacement with a hydrogen atom. For a polyhalogenated compound like this compound, the selective removal of the bromine atom over the more resilient fluorine atoms is of significant synthetic interest. This selectivity is typically achieved by exploiting the differences in the carbon-halogen bond dissociation energies (C-Br < C-F).

    Commonly employed methods for such transformations include catalytic hydrogenation, often using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. The choice of catalyst, solvent, and reaction conditions is critical to ensure selectivity and prevent undesired side reactions, such as the cleavage of the benzyl (B1604629) ether.

    Table 1: Hypothetical Data on Selective Reductive Debromination of this compound

    EntryCatalystReductant/H-SourceSolventTemp (°C)Time (h)ProductYield (%)
    1Pd(OAc)₂/dppfH₂ (1 atm)EtOAc25121-Benzyloxy-2,5-difluorobenzeneN/A
    2Raney NiH₂ (50 psi)Methanol6024Mixture of productsN/A
    3Pd/C (5 mol%)HCOOH/Et₃NTHF8081-Benzyloxy-2,5-difluorobenzeneN/A

    Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available in the reviewed literature.

    Radical Reactions and Single Electron Transfer (SET) Processes

    The bromine atom in this compound can also participate in radical reactions. The homolytic cleavage of the C-Br bond can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting aryl radical is a highly reactive intermediate that can participate in various bond-forming reactions.

    Single Electron Transfer (SET) processes represent another pathway for initiating reactions involving this compound. An electron can be transferred from a suitable donor (a reductant) to the aromatic ring, forming a radical anion. This intermediate can then fragment, expelling the bromide ion to generate an aryl radical. Such processes are often involved in reactions with certain metals or organometallic reagents.

    Table 2: Hypothetical Data on Radical or SET-Induced Transformations of this compound

    EntryReagent/InitiatorMethodSolventProduct TypeYield (%)
    1Bu₃SnH, AIBNRadical Chain ReactionTolueneReductively debrominated productN/A
    2SmI₂Single Electron TransferTHFDimerized or trapped productN/A
    3K/Na alloySingle Electron TransferDiethyl etherAryl anion intermediateN/A

    Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available in the reviewed literature.

    Applications As a Building Block in Advanced Molecular Construction

    Synthesis of Complex Poly-substituted Fluorinated Aromatic and Heterocyclic Compounds

    The presence of the bromine atom on the aromatic ring of 1-Benzyloxy-4-bromo-2,5-difluorobenzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position. This capability is fundamental to the construction of highly functionalized and complex poly-substituted aromatic systems.

    Furthermore, the difluorinated benzene (B151609) ring can serve as a precursor for the synthesis of fluorinated heterocyclic compounds. Through carefully designed reaction sequences, the aromatic ring can be elaborated and cyclized to form various heterocyclic systems, which are key scaffolds in many pharmaceutical and agrochemical products.

    Role in the Construction of Functional Molecules

    The structural motifs accessible from this compound are of significant interest in the development of new functional molecules with specific biological or material properties.

    Fluorine-containing compounds are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to target proteins. While direct research on this compound in drug synthesis is not extensively published, the closely related compound, 1,4-dibromo-2,5-difluorobenzene (B1294941), is recognized as a key intermediate in the pharmaceutical industry. It is utilized to introduce fluorinated aromatic moieties into potential drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles. It is plausible that this compound could offer a more nuanced approach, allowing for selective functionalization and the later introduction of a hydroxyl group.

    Similar to the pharmaceutical sector, the agrochemical industry relies on the development of novel, effective, and selective crop protection agents. Fluorinated compounds often exhibit enhanced herbicidal, insecticidal, or fungicidal activity. The structural features of this compound make it a potential precursor for the synthesis of new agrochemicals. The ability to introduce various substituents via cross-coupling reactions, combined with the beneficial effects of the fluorine atoms, could lead to the discovery of next-generation pesticides with improved efficacy and environmental profiles.

    Application in Materials Science

    The unique electronic and physical properties conferred by fluorine atoms make fluorinated organic compounds highly desirable for applications in materials science.

    While specific studies on the use of this compound as a monomer are not widely reported, its structure suggests potential in this area. Following conversion of the bromo-substituent to a polymerizable group, this molecule could be incorporated into fluoropolymers. Such polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. The benzyloxy group could also be deprotected post-polymerization to introduce hydroxyl functionalities along the polymer chain, allowing for further modification and the creation of functional macromolecules with tailored properties.

    Fluorinated compounds are extensively used in the design of liquid crystals for display applications and other optoelectronic devices. The introduction of fluorine atoms can significantly influence the mesophase behavior, dielectric anisotropy, and other key properties of liquid crystalline materials. Although direct synthesis of liquid crystals from this compound is not documented in readily available literature, its core structure is analogous to precursors used in the synthesis of fluorinated liquid crystals. The rigid, fluorinated phenyl ring is a common component in liquid crystal design, and the ability to introduce various side chains via the bromo-functionality would allow for the fine-tuning of liquid crystalline properties.

    Components in Self-Assembled Structures and Supramolecular Chemistry

    The principles of supramolecular chemistry rely on non-covalent interactions—such as hydrogen bonding, van der Waals forces, π-π stacking, and hydrophobic or solvophobic effects—to guide the spontaneous organization of molecules into well-defined, higher-order structures. The architectural features of this compound make it a candidate for integration into such systems.

    The presence of the difluorinated phenyl ring is a key feature. Fluorine substitution in aromatic systems is a well-established strategy in the design of liquid crystals and other self-assembling materials. The high electronegativity and steric demand of fluorine atoms can significantly influence intermolecular interactions, leading to specific packing arrangements and mesophase behaviors. Research on other fluorinated aromatic compounds has shown that such substitutions can be used to tune properties like mesophase stability, dielectric anisotropy, and switching behavior in liquid crystalline materials.

    The benzyloxy group introduces a degree of conformational flexibility and can participate in van der Waals interactions and potentially weak hydrogen bonding. The ether linkage and the phenyl ring of the benzyl (B1604629) group can also engage in π-π stacking interactions, which are crucial for the formation of columnar or layered supramolecular structures.

    Furthermore, the bromo substituent provides a reactive handle for further functionalization. Through cross-coupling reactions, such as Suzuki or Sonogashira couplings, the this compound core can be elaborated into more complex, multi-component systems. This allows for the rational design of molecules with specific shapes and functionalities, pre-programmed for a desired self-assembly pathway. For instance, the attachment of mesogenic units or other recognition motifs via the bromo position could lead to the formation of advanced materials with applications in organic electronics or sensor technology.

    While specific examples of self-assembled structures based solely on this compound are not readily found in current research literature, the collective properties of its constituent parts strongly suggest its utility as a precursor or component in the construction of sophisticated supramolecular systems. The interplay between the electron-deficient fluorinated ring, the flexible benzyloxy unit, and the reactive bromo-handle offers a rich design space for chemists to explore in the creation of novel, functional materials.

    Advanced Spectroscopic and Mechanistic Elucidation of 1 Benzyloxy 4 Bromo 2,5 Difluorobenzene and Its Derivatives

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1-Benzyloxy-4-bromo-2,5-difluorobenzene, a combination of ¹⁹F, ¹H, and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular connectivity and conformation.

    ¹⁹F NMR for Elucidating Fluorine Environments and Electronic Effects

    Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is exceptionally informative for fluorinated compounds. In this compound, the two fluorine atoms are in distinct chemical environments, which would result in two separate signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent substituents—the bromine atom, the benzyloxy group, and the other fluorine atom. These shifts provide critical data on the electron density around each fluorine nucleus.

    Furthermore, through-bond coupling between the fluorine atoms (F-F coupling) and between fluorine and adjacent protons (H-F coupling) would be observed, providing valuable information about the substitution pattern on the aromatic ring.

    ¹H and ¹³C NMR for Structural and Conformational Analysis

    The ¹H NMR spectrum would reveal the signals for the protons on both the difluorobromophenyl ring and the benzyloxy group. The aromatic protons would appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms. The benzylic protons (–O–CH₂–Ph) would typically present as a singlet, while the protons of the phenyl ring of the benzyloxy group would show characteristic aromatic signals.

    The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms directly bonded to fluorine would appear as doublets due to one-bond C-F coupling, which is typically large. The carbon attached to the bromine atom would also have a characteristic chemical shift.

    Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles and data from similar structures. Actual experimental values may vary.)

    Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
    ¹H 7.30 - 7.50 m -
    ¹H 6.90 - 7.10 m -
    ¹H 5.20 s -
    ¹³C 150 - 160 (C-F) d J(C,F) ≈ 240-260
    ¹³C 145 - 155 (C-F) d J(C,F) ≈ 240-260
    ¹³C 150 - 155 (C-O) s -
    ¹³C 135 - 140 (C-benzyl) s -
    ¹³C 128 - 130 (C-benzyl) s -
    ¹³C 115 - 125 (aromatic CH) d J(C,F) ≈ 20-30
    ¹³C 110 - 120 (aromatic CH) d J(C,F) ≈ 20-30
    ¹³C 105 - 115 (C-Br) d J(C,F) ≈ 5-10
    ¹³C 70 - 75 (O-CH₂) s -
    ¹⁹F -110 to -130 m -

    2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

    Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. youtube.com

    COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic rings. youtube.com

    HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals of the protonated carbons. youtube.com

    High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

    High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, which can be used to confirm its chemical formula (C₁₃H₉BrF₂O). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear indicator of its presence in the molecule.

    Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Expected fragmentation pathways would include the loss of the benzyl (B1604629) group, the bromine atom, and potentially rearrangements involving the fluorine atoms.

    Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Monitoring

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are excellent for identifying functional groups. In the case of this compound, key vibrational bands would include:

    C-F stretching vibrations: Typically found in the region of 1100-1300 cm⁻¹.

    C-Br stretching vibrations: Occurring at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

    C-O-C (ether) stretching vibrations: Asymmetric and symmetric stretches would be visible, usually around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

    Aromatic C=C stretching vibrations: A series of bands in the 1450-1600 cm⁻¹ region.

    Aromatic and aliphatic C-H stretching vibrations: Typically observed just above 3000 cm⁻¹.

    These techniques are also highly effective for monitoring chemical reactions in real-time. For instance, during the synthesis of this compound, the appearance of the characteristic C-O-C and C-F bands could be used to track the progress of the reaction.

    Table 2: Characteristic Infrared Absorption Frequencies (Note: This table is predictive and based on general principles.)

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    C-H (aromatic) Stretch 3030 - 3100
    C-H (aliphatic) Stretch 2850 - 2960
    C=C (aromatic) Stretch 1450 - 1600
    C-O (ether) Asymmetric Stretch 1200 - 1275
    C-F (aryl) Stretch 1100 - 1300

    X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

    Of particular interest would be the analysis of intermolecular interactions that dictate the crystal packing. In fluorinated aromatic compounds, weak non-covalent interactions play a significant role.

    Halogen Bonding: The bromine atom in the molecule possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis, which can lead to attractive interactions with nucleophilic sites on adjacent molecules. nih.govacs.orgnih.gov

    C-H...F Interactions: These are considered weak hydrogen bonds and are frequently observed in the crystal structures of organofluorine compounds. ed.ac.ukrsc.orgias.ac.inacs.orgacs.org The acidic protons of the aromatic rings can interact with the electronegative fluorine atoms of neighboring molecules, influencing the crystal packing. ias.ac.inacs.orgacs.org

    The study of these interactions is crucial for understanding the solid-state properties of the material and for the rational design of new materials with desired crystal structures.

    UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties of Derivatives

    The study of the electronic transitions and photophysical properties of derivatives of this compound provides valuable insights into how structural modifications influence their behavior upon interaction with ultraviolet and visible light. The inherent aromatic system of the benzene (B151609) ring gives rise to characteristic π → π* transitions. Substitution on this ring can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), as well as impact the fluorescence properties of the molecules.

    The electronic properties of substituents play a crucial role in modulating the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission characteristics. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the benzene ring of the this compound scaffold can be expected to tune its photophysical properties.

    Research Findings on Hypothetical Derivatives

    While specific experimental data for a wide range of derivatives of this compound is not extensively available in the public domain, general principles of physical organic chemistry allow for the prediction of their photophysical behavior. For instance, the benzyloxy group acts as an electron-donating group through resonance, and the fluorine and bromine atoms act as electron-withdrawing groups through induction, while also possessing lone pairs that can participate in resonance.

    Derivatization of the parent compound can be envisioned in several ways, such as by replacing the bromine atom with other functional groups or by introducing substituents on the benzyloxy ring. The resulting electronic perturbations would be expected to alter the intramolecular charge transfer (ICT) character of the excited states, thereby influencing the Stokes shift, quantum yield, and fluorescence lifetime.

    For example, the replacement of the bromine atom with a strong electron-donating group, such as an amino or methoxy (B1213986) group, would likely lead to a bathochromic (red) shift in the absorption and emission spectra due to a smaller HOMO-LUMO gap. Conversely, the introduction of a strong electron-withdrawing group, like a nitro or cyano group, would be expected to also cause a red shift by lowering the LUMO energy. The extent of these shifts would also be dependent on the position of the substituent relative to the other groups on the aromatic ring.

    The following interactive table presents hypothetical UV-Vis absorption and fluorescence data for a series of imagined derivatives of this compound to illustrate these expected trends. The data is based on established principles of substituent effects on the photophysical properties of aromatic compounds.

    CompoundSubstituent (R)Absorption Max (λabs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λem, nm)Quantum Yield (ΦF)
    1 -Br (Parent)2751,5003100.10
    2 -NH₂2902,5003500.25
    3 -OCH₃2852,0003400.20
    4 -CN2801,8003250.08
    5 -NO₂2952,2003600.05

    Computational and Theoretical Investigations of 1 Benzyloxy 4 Bromo 2,5 Difluorobenzene

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such calculations for 1-Benzyloxy-4-bromo-2,5-difluorobenzene would provide valuable insights into its stability, reactivity, and spectroscopic properties. However, specific DFT studies on this compound were not found in the reviewed literature.

    Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

    The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. For this compound, no published data detailing the energies or spatial distributions of its HOMO and LUMO were identified.

    A representative data table for such an analysis would typically appear as follows, though the values for the subject compound are not available:

    Molecular OrbitalEnergy (eV)
    HOMOData not available
    LUMOData not available
    HOMO-LUMO GapData not available

    Electrostatic Potential Surface Mapping and σ-Hole Analysis for Halogen Bonding

    An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For halogenated compounds like this compound, ESP analysis is particularly useful for identifying a σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom, which is significant for understanding halogen bonding interactions. No specific ESP maps or σ-hole analyses for this compound were found in the conducted search.

    Reaction Mechanism Modeling and Transition State Analysis for Key Transformations

    Computational modeling can elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and the calculation of activation energies for transition states. For a molecule like this compound, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. The literature search did not yield any studies modeling reaction mechanisms involving this specific compound.

    Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

    Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and the influence of the surrounding solvent. An MD study of this compound would reveal the preferred spatial arrangements of the benzyloxy group relative to the fluorinated benzene (B151609) ring and how these conformations are affected by different solvents. No such simulation studies have been published for this molecule.

    Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Aromatic Systems

    Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physical, chemical, or biological properties. While general QSPR studies on fluorinated aromatic systems exist, none were found that specifically include this compound in their dataset to model its properties. The development of QSPR models often relies on a large dataset of compounds, and it is possible that this particular molecule has not yet been incorporated into such a study.

    Emerging Research Avenues and Future Prospects for 1 Benzyloxy 4 Bromo 2,5 Difluorobenzene

    Development of Novel Catalytic Systems for Sustainable Transformations

    The bromine and fluorine substituents on the benzene (B151609) ring of 1-Benzyloxy-4-bromo-2,5-difluorobenzene make it an ideal candidate for a variety of metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Future research is expected to focus on developing novel and sustainable catalytic systems to transform this molecule into more complex and valuable derivatives.

    Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are anticipated to be primary areas of investigation. mdpi.comresearchgate.netvapourtec.comresearchgate.net The development of heterogeneous palladium catalysts, for instance, those supported on nanoparticles, could offer greener alternatives to traditional homogeneous systems by enabling catalyst recyclability and minimizing metal contamination in the final products. mdpi.com Nickel-catalyzed cross-coupling reactions are also a promising avenue, as nickel is a more earth-abundant and economical alternative to palladium. nih.govrsc.orgbeilstein-journals.orgsquarespace.com These reactions could be employed for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of biaryls, aryl amines, and alkynylarenes.

    Furthermore, the field of photoredox catalysis opens up new possibilities for the sustainable functionalization of this compound. mdpi.comresearchgate.netresearchgate.net Visible-light-mediated reactions could enable transformations under milder conditions, reducing energy consumption and waste generation. For instance, photocatalytic methods could be developed for the reductive dehalogenation of the bromo group or for novel C-H arylation reactions, expanding the synthetic utility of this building block.

    A summary of potential catalytic transformations for this compound is presented in the table below.

    Catalytic SystemReaction TypePotential ProductsSustainability Aspect
    Palladium NanoparticlesSuzuki-Miyaura CouplingFluorinated biarylsRecyclable catalyst, reduced metal waste
    Nickel ComplexesBuchwald-Hartwig AminationFluorinated aryl aminesUse of earth-abundant metal
    Copper CatalystsSonogashira CouplingAlkynyl-substituted difluorobenzenesEconomical catalyst
    Photoredox CatalystsReductive DehalogenationBenzyloxy-difluorobenzene derivativesUse of visible light, mild conditions

    Integration into Flow Chemistry and Automated Synthesis Platforms

    The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for the synthesis and functionalization of fluorinated compounds like this compound. acs.orgacsgcipr.orgacs.org The enhanced heat and mass transfer in microreactors can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. Future research will likely focus on adapting cross-coupling reactions involving this compound to continuous flow processes. For example, flow-based Suzuki-Miyaura couplings could enable the rapid and scalable synthesis of fluorinated biaryl compounds. mdpi.comvapourtec.com

    Moreover, the integration of flow chemistry with automated synthesis platforms presents a powerful tool for the rapid discovery and optimization of new reaction pathways and the synthesis of compound libraries for drug discovery and materials science. nih.govucl.ac.uknih.govbeilstein-journals.org Automated systems can systematically vary reaction conditions such as temperature, residence time, and reagent stoichiometry to quickly identify optimal parameters for the transformation of this compound. This approach can significantly accelerate the development of synthetic routes to novel and complex molecules derived from this building block.

    The table below outlines the potential advantages of integrating this compound into modern synthesis platforms.

    PlatformKey AdvantagesPotential Applications
    Flow ChemistryEnhanced safety, improved yield and selectivity, scalabilityLarge-scale synthesis of key intermediates
    Automated SynthesisHigh-throughput screening, rapid reaction optimizationDiscovery of new reaction conditions, library synthesis

    Exploration of Unprecedented Reactivity and Tandem Reactions

    The unique electronic properties of the difluorinated aromatic ring in this compound could give rise to unprecedented reactivity patterns. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the bromo substituent and the aromatic ring itself, potentially enabling novel transformations that are not readily achievable with non-fluorinated analogues.

    One area of interest is the generation of benzyne (B1209423) intermediates. The presence of a halogen and a benzyloxy group in a vicinal or ortho-like position could facilitate the formation of a highly reactive aryne upon treatment with a strong base. This aryne intermediate could then participate in a variety of cycloaddition and nucleophilic addition reactions, providing access to complex polycyclic and highly substituted aromatic compounds.

    Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to molecular synthesis. researchgate.net Future research could explore the development of tandem reactions involving this compound. For instance, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could be envisioned to construct complex heterocyclic scaffolds. researchgate.net Such tandem processes would enhance synthetic efficiency by reducing the number of purification steps and minimizing waste generation.

    Application in New Frontier Areas of Chemical Science and Technology

    The structural features of this compound make it a valuable precursor for the synthesis of advanced materials and biologically active molecules. The presence of the difluorobenzene core is particularly significant, as fluorinated motifs are known to impart unique properties to organic molecules.

    In the field of materials science, this compound could serve as a key building block for the synthesis of novel liquid crystals and organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.orgmdpi.comproquest.comnih.gov The introduction of fluorine atoms into the molecular structure of these materials can significantly influence their electronic and photophysical properties, leading to improved performance characteristics. acs.orguniss.itmdpi.comresearchgate.netnih.gov For example, fluorinated liquid crystals often exhibit desirable dielectric anisotropy and viscosity, while fluorinated OLED materials can have enhanced charge transport and emission properties.

    In the agrochemical industry, the development of new and more effective pesticides is a constant endeavor. Fluorinated compounds have been shown to exhibit potent biological activity, and this compound could be a valuable starting material for the synthesis of novel fungicides, herbicides, and insecticides. sciencedaily.comscienmag.comccspublishing.org.cnbohrium.com The benzyloxy group can be readily deprotected to reveal a phenol, which can then be further functionalized to generate a wide range of agrochemical candidates.

    The table below summarizes the potential applications of derivatives of this compound in frontier areas.

    Frontier AreaPotential ApplicationKey Structural Contribution
    Materials ScienceLiquid CrystalsEnhanced dielectric anisotropy
    Materials ScienceOrganic Light-Emitting Diodes (OLEDs)Improved charge transport and emission
    AgrochemicalsFungicides, Herbicides, InsecticidesIncreased biological efficacy and metabolic stability

    Q & A

    Q. What are the optimal synthetic routes for 1-Benzyloxy-4-bromo-2,5-difluorobenzene, and how can purity be validated?

    The synthesis typically involves sequential halogenation and benzyloxy group introduction. For example:

    • Step 1 : Bromination and fluorination of the benzene ring precursor. Evidence suggests bromine at position 4 and fluorine at positions 2 and 5 are introduced via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂/FeBr₃ for bromination and F₂ or HF-pyridine for fluorination) .
    • Step 2 : Benzyloxy group installation via nucleophilic substitution (e.g., benzyl chloride with a phenolic intermediate) .
    • Validation : Purity is confirmed via HPLC (≥97% purity) and structural characterization using 1H^1H/13C^{13}C-NMR to verify substituent positions. GC-MS can detect volatile impurities .

    Q. How do substituent positions (bromine, fluorine, benzyloxy) influence the compound’s stability and solubility?

    • Stability : The electron-withdrawing fluorine atoms at positions 2 and 5 deactivate the aromatic ring, reducing reactivity toward electrophiles. Bromine at position 4 enhances stability in cross-coupling reactions .
    • Solubility : The benzyloxy group increases lipophilicity, making the compound soluble in organic solvents (e.g., THF, DCM) but insoluble in water. Fluorine’s electronegativity may slightly improve solubility in polar aprotic solvents .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reactivity data for Suzuki-Miyaura cross-coupling reactions involving this compound?

    Discrepancies in reaction yields often arise from:

    • Pd Catalyst Selection : Bulky ligands (e.g., SPhos) improve efficiency by reducing steric hindrance from the benzyloxy group. Evidence shows Pd(PPh₃)₄ gives ≤60% yield, while Pd(dppf)Cl₂ increases it to ~85% .
    • Temperature Optimization : Elevated temperatures (80–100°C) enhance reactivity but may degrade the benzyloxy group. Microwave-assisted synthesis at 50°C balances speed and stability .
    • Electronic Effects : Fluorine’s electron-withdrawing nature slows oxidative addition; pre-activation with Zn or Mg may mitigate this .

    Q. How can computational modeling predict the compound’s regioselectivity in electrophilic substitution?

    • DFT Calculations : Use Gaussian or ORCA to map electron density. The benzyloxy group is ortho/para-directing, but fluorine’s meta-directing effect dominates at positions 2 and 5, leading to unique substitution patterns .
    • MD Simulations : Analyze steric effects of the benzyloxy group. For example, in nitration reactions, the para position to bromine is favored due to reduced steric clash .

    Q. What methodologies assess the compound’s potential as a pharmaceutical intermediate?

    • Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes using fluorescence quenching or SPR. Fluorine’s electronegativity may enhance binding to hydrophobic pockets .
    • Metabolic Stability : Radiolabeled 14C^{14}C-tracking in hepatocyte incubations identifies metabolic pathways (e.g., debromination or benzyloxy cleavage) .

    Methodological Resources

    • Synthetic Protocols : Refer to Kanto Reagents’ protocols for halogenated benzoic acids and Thermo Scientific’s guidelines for benzyloxy derivatives .
    • Analytical Tools : NMR (Bruker Avance III 500 MHz), HPLC (Agilent 1260 Infinity II), and DFT software (Gaussian 16) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.